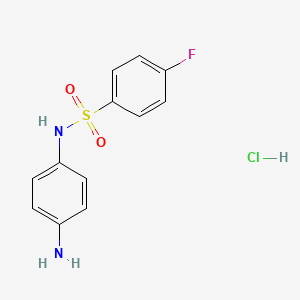

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride

Description

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride is a sulfonamide derivative characterized by a 4-fluorobenzenesulfonamide group linked to a 4-aminophenyl moiety, with a hydrochloride counterion. This structure combines a sulfonamide backbone—a common pharmacophore in medicinal chemistry—with fluorine and amino substituents, which modulate electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(4-aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S.ClH/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11;/h1-8,15H,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYNUXZUDQZVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as dapsone are known to be active against a wide range of bacteria, particularly against mycobacterium leprae.

Mode of Action

It’s likely that its mechanism of action is similar to that of the sulfonamides, which involves inhibition of folic acid synthesis in susceptible organisms. This prevents the bacteria from producing essential proteins, thereby inhibiting their growth.

Biochemical Pathways

Similar compounds such as dapsone are known to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (paba) for the active site of dihydropteroate synthetase.

Pharmacokinetics

Similar compounds such as dapsone are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine.

Biological Activity

N-(4-Aminophenyl)-4-fluorobenzenesulfonamide;hydrochloride, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's chemical formula is C12H12ClF N2O2S, with a molecular weight of approximately 300.74 g/mol. Its structure features a sulfonamide group attached to a fluorobenzene moiety, which is crucial for its biological activity. The presence of the amino group enhances its interaction with various biological targets.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it can modulate the activity of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, thereby exhibiting antimicrobial properties.

- Immune Modulation : Research indicates that this compound can inhibit perforin-mediated cytotoxicity, which is pivotal in immune responses. This inhibition suggests potential applications in managing autoimmune diseases and transplant rejection scenarios .

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial effects. This compound has demonstrated significant activity against various bacterial strains by interfering with folic acid synthesis. This mechanism is analogous to that of traditional sulfa drugs, making it a candidate for further development in antimicrobial therapies.

Antiviral Activity

In addition to antibacterial properties, preliminary studies suggest that this compound may also possess antiviral activity. For example, it has been explored for its ability to inhibit the entry and replication of influenza viruses in vitro . The precise mechanisms involve disruption of viral replication pathways, although more research is necessary to fully elucidate these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Immune Response : A study highlighted that this compound effectively inhibits perforin activity in cytotoxic T cells, which could lead to novel therapeutic strategies for conditions like graft-versus-host disease and other autoimmune disorders.

- Antimicrobial Efficacy : Another research demonstrated that derivatives of this compound exhibited enhanced antibacterial activity compared to parent sulfonamides, indicating structural modifications can lead to improved efficacy against resistant bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals interesting insights:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Aminophenyl)-3,4-difluorobenzenesulfonamide | Contains a difluorobenzene moiety | More potent against perforin than target compound |

| N-(3-Aminophenyl)-3-fluorobenzenesulfonamide | Different substitution on the phenyl ring | May exhibit different biological activities |

| 3-Aminomethyl-4-fluorobenzenesulfonamide | Aminomethyl group instead of amine | Potentially different binding affinities |

Comparison with Similar Compounds

Sulfonamides with Benzothiazole Moieties

Example Compounds :

- N-(4-(Benzothiazole-2-yl)phenyl)-4-substituted benzenesulfonamides

- N-(3-(Benzothiazole-2-yl)phenyl)-3-substituted benzenesulfonamides

Key Differences :

- Structural Variation: The benzothiazole group replaces the 4-aminophenyl ring in the target compound.

- Biological Activity : These derivatives exhibit anticonvulsant properties, as demonstrated in neurotoxicity screening and computational studies. The benzothiazole moiety enhances interactions with central nervous system targets .

- Synthesis: Synthesized via condensation of 2-(3/4-aminophenyl)benzothiazole with sulfonyl chlorides, differing from the target compound’s simpler aminophenyl-sulfonamide linkage .

Table 1 : Comparison of Structural and Functional Attributes

Sulfonamide-Based Sensor Materials

Example Compound :

- 3-((4-Aminophenyl)-dimethylammonio)propane-1-sulfonate

Key Differences :

- Functional Group : Contains a sulfonate group instead of a sulfonamide.

- Application : Used in electrochemical biosensors for DNA immobilization via diazonium film formation. The sulfonate group aids in stable electrode modification, contrasting with the sulfonamide’s typical role in drug design .

- Stability : Comparable to thiol-based sensors, suggesting sulfonate/sulfonamide groups enhance material robustness .

Fluorobenzenesulfonamide Pharmacological Agents

Example Compound :

- N-((1H-imidazol-2-yl)methyl)-N-([1,1′-biphenyl]-2-yl)-4-fluorobenzenesulfonamide hydrochloride (LSN2424100)

Key Differences :

- Substituents: Imidazole and biphenyl groups replace the 4-aminophenyl group.

- Activity: Acts as an orexin-1/2 receptor antagonist, reducing ethanol self-administration in preclinical models. The fluorine atom likely enhances blood-brain barrier penetration, a property shared with the target compound .

Aminophenyl Derivatives with Alternate Functional Groups

Example Compounds :

- 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride

- 2-(4-Aminophenyl)-N-(2-hydroxyethyl)acetamide hydrochloride

Key Differences :

- Backbone : Benzamide or acetamide instead of sulfonamide.

- Solubility and Bioavailability: The amide group may reduce metabolic stability compared to sulfonamides. The hydroxyethyl group in introduces hydrogen-bonding capacity, differing from the target compound’s amino group.

Table 2 : Functional Group Impact on Properties

| Compound Type | Sulfonamide | Amide |

|---|---|---|

| Metabolic Stability | High (resistant to hydrolysis) | Moderate (prone to enzymatic cleavage) |

| Hydrogen Bonding Capacity | Moderate (N–H and S=O groups) | High (amide N–H and C=O groups) |

| Example Applications | Drug design, enzyme inhibition | Sensor materials, intermediates |

Hydroxyphenyl vs. Aminophenyl Sulfonamides

Example Compound :

- N-(4-Hydroxyphenyl)benzenesulfonamide

Key Differences :

- Substituent: Hydroxyl group replaces the amino group.

- Crystallography: Forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, influencing crystal packing and solubility. The amino group in the target compound may enhance solubility in acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.